molecular formula C10H6BrNO B3029676 7-Bromoquinoline-3-carbaldehyde CAS No. 745830-24-4

7-Bromoquinoline-3-carbaldehyde

Cat. No.: B3029676
CAS No.: 745830-24-4
M. Wt: 236.06
InChI Key: XQKNZUWXMUYLKO-UHFFFAOYSA-N
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Description

7-Bromoquinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C10H6BrNO and its molecular weight is 236.06. The purity is usually 95%.
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Scientific Research Applications

1. Excited-State Hydrogen Atom Transfer

7-Bromoquinoline-3-carbaldehyde has been implicated in the study of excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent 'wire' clusters. The molecule, as part of the 7-hydroxyquinoline scaffold, provides a framework for forming solvent wires, which are crucial for studying the dynamics of hydrogen atom transfer in excited states. This phenomenon is fundamental in understanding various photophysical and photochemical processes, with implications in fields ranging from chemistry to materials science (Manca, Tanner, & Leutwyler, 2005).

2. Antitumor and Immunomodulatory Applications

The compound's framework, related to quinoline structures, has been utilized in the development of imidazoquinolines like imiquimod, which are known for their antitumor and immunomodulatory properties. These compounds, by interacting with Toll-like receptors, have shown promise in treating various skin cancers and lymphomas. The understanding of such interactions and the development of these compounds offer a significant leap in cancer therapeutics and the modulation of immune responses (Huen & Rook, 2014).

3. Anticancer Mechanisms and Drug Repurposing

Chloroquine-containing compounds, sharing structural similarities with this compound, have shown interesting biochemical properties, inspiring their repurposing in managing various diseases. The exploration of the 4-aminoquinolines, to which this compound is structurally related, has led to insights into their modes of action and potential applications in combination chemotherapy for cancer, highlighting the versatility of the quinoline scaffold in therapeutic development (Njaria, Okombo, Njuguna, & Chibale, 2015).

4. Metal Chelation and Neurodegenerative Diseases

The quinoline framework, including compounds like 8-hydroxyquinoline to which this compound is related, has been highlighted for its metal chelation properties. This feature makes these compounds potential candidates for treating diseases like neurodegenerative disorders where metal homeostasis plays a crucial role. The exploration and modification of such compounds provide a pathway for developing new drugs targeting various therapeutic needs, including antiproliferative, antimicrobial, and antifungal applications (Gupta, Luxami, & Paul, 2021).

Safety and Hazards

The safety information for 7-Bromoquinoline-3-carbaldehyde includes several hazard statements and precautionary statements . The hazard statements include H302, indicating that the compound is harmful if swallowed . Precautionary statements include P261, P280, P305+P351+P338, P304+P340, and P405 .

Future Directions

Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as a vital scaffold for leads in drug discovery . Future research may focus on the development of more efficient synthesis protocols and the exploration of new biological and pharmaceutical activities of quinoline derivatives .

Properties

IUPAC Name

7-bromoquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-9-2-1-8-3-7(6-13)5-12-10(8)4-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKNZUWXMUYLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728837
Record name 7-Bromoquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745830-24-4
Record name 7-Bromoquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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